1,3-Diethynylbenzene
Overview
Description
1,3-Diethynylbenzene is an organic compound with the molecular formula C10H6 . It is an aromatic hydrocarbon that falls under the class of volatile organic compounds .
Synthesis Analysis
1,3-Diethynylbenzene can be synthesized to form mono- and di- 1,4-substituted-1,2,3-triazole ligands. These ligands have the property to self-assemble into metallo-cyclic structures in the presence of silver ions .
Molecular Structure Analysis
The molecular structure of 1,3-Diethynylbenzene consists of a benzene ring with ethynyl groups attached at the 1 and 3 positions . The molecular weight of 1,3-Diethynylbenzene is 126.1546 .
Physical And Chemical Properties Analysis
1,3-Diethynylbenzene has a density of 1.0±0.1 g/cm3, a boiling point of 206.9±23.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 42.5±0.8 kJ/mol and a flash point of 66.5±16.7 °C . The index of refraction is 1.567 .
Scientific Research Applications
Polymerization and Material Synthesis
- On-surface polymerization : 1,4-diethynylbenzene (a similar compound to 1,3-diethynylbenzene) has been studied for its polymerization on a Cu(111) surface, showing potential for creating disordered covalent networks. This application is significant in material science for creating unique structural materials (Eichhorn, Heckl, & Lackinger, 2013).
Spectroscopy and Optical Applications
- UV Polarisation Spectroscopy : The use of 1,4-diethynylbenzene in UV linear dichroism polarisation spectroscopy has been explored. This research offers insights into the molecular properties of diethynylbenzenes, which can be critical in developing new optical materials and techniques (Thulstrup, Jones, Hoffmann, & Spanget-Larsen, 2020).
Aerospace and Fuel Applications
- Rocket Ramjet Engines : Research has explored the use of 1,4-diethynylbenzene as a dispersant in solid fuels for rocket ramjet engines. This application highlights the potential of diethynylbenzene derivatives in aerospace engineering and high-energy applications (Yanovskii et al., 2019).
Electronic and Photonic Materials
Organometallic Polymers : Synthesis of platinum-based polymers incorporating 1,4-diethynylbenzene derivatives has been studied. These materials are notable for their thermal stability and potential applications in electronic devices (Khan et al., 2003).
Light-Emitting Dendrimers : Carbazole-based dendrimers with diethynylbenzene cores have been synthesized for their potential as blue-emitting materials in organic light-emitting diodes (OLEDs). This demonstrates the role of diethynylbenzene in advanced photonic applications (Adhikari et al., 2007).
Safety And Hazards
Safety measures for handling 1,3-Diethynylbenzene include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Personal protective equipment should be used, including a dust mask type N95 (US), eyeshields, and gloves . In case of accidental ingestion or inhalation, immediate medical attention is required .
Future Directions
properties
IUPAC Name |
1,3-diethynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6/c1-3-9-6-5-7-10(4-2)8-9/h1-2,5-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXLPYYXCOXPBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25359-90-4 | |
Record name | Benzene, 1,3-diethynyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25359-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20170491 | |
Record name | Benzene, 1,3-diethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Diethynylbenzene | |
CAS RN |
1785-61-1 | |
Record name | Benzene, 1,3-diethynyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001785611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,3-diethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-Diethynylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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